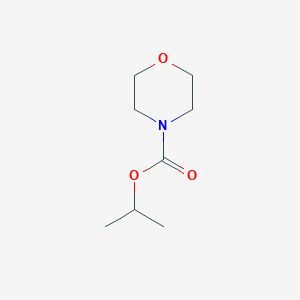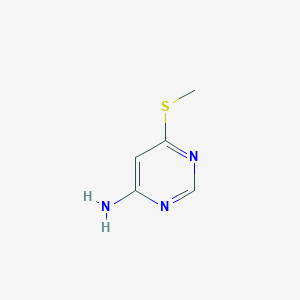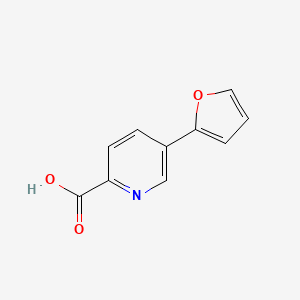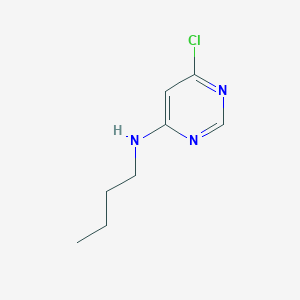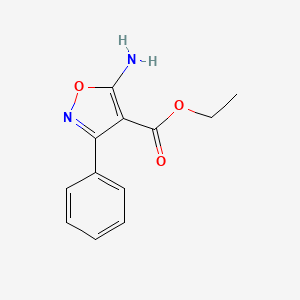
5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester is a compound that is related to the isoxazole family . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . This compound is similar to 5-Amino-3-phenyl-isoxazole-4-carboxylic acid tert-butyl ester, which has a molecular weight of 260.29 .
Chemical Reactions Analysis
Isoxazoles are used in the organic synthesis of novel classes of compounds, including peptides . The amino group of 5-amino-3-methyl-isoxazole-4-carboxylic acid and its derivatives remains nonreactive in reactions with acyl- and alkyl donors .Applications De Recherche Scientifique
Drug Discovery and Development
Isoxazole compounds, including derivatives like 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester , are known for their diverse biological activities which make them valuable in drug discovery. They have been identified as potential inhibitors of enzymes like HDAC, which are relevant in cancer treatment, as well as COX2 inhibitors used for pain and inflammation management .
Antibacterial and Antimicrobial Applications
Functionalized isoxazoles exhibit antibacterial and antimicrobial properties. This suggests that our compound of interest could be explored for its efficacy against various bacterial strains and in the development of new antimicrobial agents .
Antioxidant Properties
Isoxazole scaffolds have shown antioxidant activities, which implies that 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester could be researched for its potential to protect cells from oxidative stress .
Neurological Research
Some isoxazole derivatives act on the central nervous system. For example, muscimol acts as a GABAA receptor agonist. This indicates that our compound may have applications in neurological research, potentially influencing neurotransmitter systems .
Immunomodulatory Effects
Isoxazole derivatives like leflunomide act as immunosuppressant agents. Therefore, 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester might be studied for its immunomodulatory effects, which could be beneficial in conditions requiring immune response modulation .
Synthetic Chemistry
Isoxazoles are used in synthetic chemistry as building blocks for more complex molecules. The compound could serve as a precursor or intermediate in the synthesis of various organic molecules .
Orientations Futures
Isoxazoles are useful in the development of new therapeutic agents with increased potency and lower toxicity . The development of new unnatural amino acids and the methods of their incorporation into the peptide chain is an important task . Therefore, 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester and similar compounds may have potential applications in the synthesis of a new class of bioactive peptides .
Mécanisme D'action
Target of Action
The primary targets of 5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester (let’s call it “Compound X”) are :
- These could be specific proteins, enzymes, or receptors within the biological system. Describe the functional significance of these targets. For example, they might be involved in cell signaling, metabolism, or gene expression regulation.
Mode of Action
Compound X interacts with its targets through specific binding interactions. These interactions can lead to various changes, such as :
- Compound X may inhibit enzymatic activity or block receptor activation. Alternatively, it might enhance a particular pathway or signaling cascade.
Biochemical Pathways
The affected pathways downstream of Compound X’s action include :
- Describe the specific pathway(s) influenced by Compound X. Explain how alterations in this pathway impact cellular processes or physiological responses.
Result of Action
The molecular and cellular effects of Compound X include :
- Describe any modifications at the molecular level (e.g., gene expression, protein synthesis). Explain how these molecular changes impact cell function, growth, or survival.
Propriétés
IUPAC Name |
ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-16-12(15)9-10(14-17-11(9)13)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAUWXZMIWBIES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30300585 |
Source


|
| Record name | Ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30300585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-phenyl-isoxazole-4-carboxylic acid ethyl ester | |
CAS RN |
29278-09-9 |
Source


|
| Record name | 29278-09-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137663 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30300585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




